molecular formula C11H13NOS B6705983 N-methyl-N-prop-2-ynyl-3-thiophen-3-ylpropanamide

N-methyl-N-prop-2-ynyl-3-thiophen-3-ylpropanamide

Cat. No.: B6705983
M. Wt: 207.29 g/mol
InChI Key: OCIYCYFTHUGPSG-UHFFFAOYSA-N
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Description

N-methyl-N-prop-2-ynyl-3-thiophen-3-ylpropanamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

N-methyl-N-prop-2-ynyl-3-thiophen-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-3-7-12(2)11(13)5-4-10-6-8-14-9-10/h1,6,8-9H,4-5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIYCYFTHUGPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C(=O)CCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-prop-2-ynyl-3-thiophen-3-ylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Common methods include continuous flow synthesis and catalytic processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-prop-2-ynyl-3-thiophen-3-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the amide group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-methyl-N-prop-2-ynyl-3-thiophen-3-ylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-prop-2-ynyl-3-thiophen-3-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-prop-2-ynyl-3-thiophen-3-ylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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